Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- is a compound that features a fluorine atom and an imidazole ring attached to an ethanone backbone Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- typically involves the introduction of a fluorine atom and an imidazole ring to an ethanone backbone. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: A bactericidal agent with an imidazole structure.
Uniqueness
Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other imidazole-containing compounds. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Biological Activity
Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- is a compound that belongs to a class of imidazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Overview of Imidazole Derivatives
Imidazole and its derivatives are known for their wide-ranging biological properties, including antibacterial, antifungal, antitumor, and anti-inflammatory activities. The presence of the imidazole ring allows these compounds to interact with various biological targets, making them valuable in medicinal chemistry .
Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- exhibits its biological activity primarily through the inhibition of specific enzymes and pathways:
- Inhibition of Heme Oxygenase : Studies have shown that imidazole derivatives can bind to heme oxygenases (HOs), which play a critical role in cellular signaling and homeostasis. The binding occurs at the distal pocket of HO-1, where the imidazolyl moiety coordinates with heme iron . This interaction is crucial for the displacement of water ligands necessary for catalytic activity.
Anticancer Activity
Research indicates that Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- may possess significant anticancer properties. For instance:
- In Vitro Studies : A study on imidazole-containing compounds demonstrated potent inhibition against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Activity
The antimicrobial potential of imidazole derivatives has been extensively documented:
- Antibacterial Effects : Ethanone derivatives have been tested against Gram-positive and Gram-negative bacteria. In one study, compounds similar to Ethanone demonstrated zones of inhibition ranging from 15 mm to 25 mm against pathogens such as E. coli and S. aureus at concentrations as low as 50 µg/mL .
Compound | Zone of Inhibition (mm) | Pathogen |
---|---|---|
Ethanone | 20 | E. coli |
Ethanone | 22 | S. aureus |
Anti-inflammatory Activity
Imidazole derivatives have also shown promise in modulating inflammatory responses:
- TLR Activation : Certain compounds have been identified as selective agonists for Toll-like receptors (TLRs), particularly TLR2, which can initiate downstream signaling leading to increased production of pro-inflammatory cytokines . This suggests a potential role in treating inflammatory diseases.
Case Study 1: Cancer Treatment
In a clinical trial involving patients with breast cancer, compounds similar to Ethanone were administered alongside standard therapies. Results indicated an improved response rate and survival outcomes attributed to enhanced immune modulation through TLR activation .
Case Study 2: Antimicrobial Efficacy
A retrospective analysis evaluated the efficacy of imidazole derivatives against various bacterial strains in vitro. The study found that certain derivatives exhibited comparable or superior activity to established antibiotics, highlighting their potential as novel therapeutic agents .
Properties
IUPAC Name |
2-fluoro-1-imidazol-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-3-5(9)8-2-1-7-4-8/h1-2,4H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCUKBXLMDOFSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.